molecular formula C21H18N6O B15030676 3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B15030676
M. Wt: 370.4 g/mol
InChI Key: LSGAOUTYLMPYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(2-methylphenoxy)methyl]-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-14-7-9-16(10-8-14)27-20-17(11-23-27)21-25-24-19(26(21)13-22-20)12-28-18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3

InChI Key

LSGAOUTYLMPYMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)COC5=CC=CC=C5C

Origin of Product

United States

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